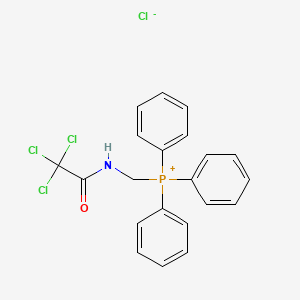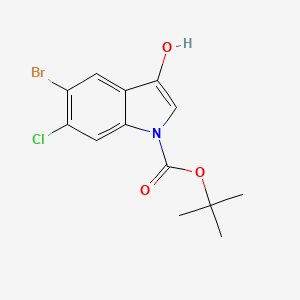![molecular formula C10H20N2O B13146874 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one is a chemical compound with the molecular formula C₁₀H₂₀N₂O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one typically involves the reaction of azepane with a suitable aminomethylating agent, followed by the introduction of the propanone group. One common method involves the reaction of azepane with formaldehyde and hydrogen cyanide to form the aminomethyl derivative, which is then reacted with acetone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended use.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepane derivatives.
Applications De Recherche Scientifique
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the azepane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Aminomethyl)piperidin-1-yl]propan-1-one: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
1-[2-(Aminomethyl)morpholin-1-yl]propan-1-one: Contains a morpholine ring with an oxygen atom in the ring structure.
Uniqueness
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one is unique due to its seven-membered azepane ring, which imparts different steric and electronic properties compared to six-membered ring analogs
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-[2-(aminomethyl)azepan-1-yl]propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-2-10(13)12-7-5-3-4-6-9(12)8-11/h9H,2-8,11H2,1H3 |
Clé InChI |
CVHFUAWMDUAROX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCCCCC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13146796.png)


phosphanium bromide](/img/structure/B13146817.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)


![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)

![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)

![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)

